REACTION_CXSMILES
|
C(=O)(OC(C)(C)C)N.[CH3:9][O:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19]2([NH:22][C:23]([CH:25]3[N:32](C(OC(C)(C)C)=O)[CH2:31][CH2:30][C:27]4([CH2:29][CH2:28]4)[CH2:26]3)=[O:24])[CH2:21][CH2:20]2)=[CH:15][CH:14]=1)=[O:12]>>[CH2:28]1[C:27]2([CH2:30][CH2:31][NH:32][CH:25]([C:23]([NH:22][C:19]3([C:16]4[CH:17]=[CH:18][C:13]([C:11]([O:10][CH3:9])=[O:12])=[CH:14][CH:15]=4)[CH2:20][CH2:21]3)=[O:24])[CH2:26]2)[CH2:29]1
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(N)(OC(C)(C)C)=O
|
Name
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tert-butyl 5-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)-6-azaspiro[2.5]octane-6-carboxylate
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Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C1(CC1)NC(=O)C1CC2(CC2)CCN1C(=O)OC(C)(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C1CC12CC(NCC2)C(=O)NC2(CC2)C2=CC=C(C(=O)OC)C=C2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: CALCULATEDPERCENTYIELD | 103.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |